

experimental protocol for using 3-(4-Bromophenyl)-3'-carboethoxypropiophenone

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Compound of Interest

Compound Name: 3-(4-Bromophenyl)-3'-carboethoxypropiophenone

CAS No.: 898761-13-2

Cat. No.: B1531216

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Executive Summary

This technical guide outlines the experimental protocols for utilizing **3-(4-Bromophenyl)-3'-carboethoxypropiophenone** (BPCP) as a trifunctional scaffold in drug discovery. BPCP is a substituted dihydrochalcone (1,3-diarylpropan-1-one) featuring three orthogonal reactive handles:

- Aryl Bromide: Enabling Palladium-catalyzed cross-coupling (Suzuki/Buchwald).
- Ethyl Ester: A masked carboxylic acid for solubility modulation or amide coupling.
- Ketone: A core electrophile for reductive amination, Grignard addition, or heterocycle formation.

This guide prioritizes chemoselectivity, detailing how to modify one site without compromising the others, a critical requirement for parallel medicinal chemistry (PMC).

Chemical Identity & Properties

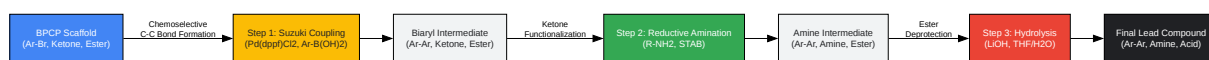
Property	Specification
IUPAC Name	Ethyl 3-(3-(4-bromophenyl)propanoyl)benzoate
Common Name	3-(4-Bromophenyl)-3'-carboethoxypropiophenone
Molecular Formula	
Molecular Weight	361.23 g/mol
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DCM, THF, DMSO; Insoluble in Water
Key Reactivity	Suzuki Coupling (Ar-Br), Saponification (Ester), Reductive Amination (Ketone)

Strategic Workflow: Orthogonal Functionalization

The utility of BPCP lies in its ability to undergo sequential functionalization. The recommended workflow order to maximize yield and minimize side reactions is:

- Suzuki Coupling (Base-sensitive, but tolerates esters/ketones under mild conditions).
- Ketone Modification (Reductive amination or reduction).
- Ester Hydrolysis (Requires strong base/acid, performed last to avoid protecting group shuffling).

Workflow Diagram



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Figure 1: Sequential functionalization strategy ensuring chemoselectivity. The aryl bromide is engaged first to prevent catalyst poisoning by free amines or acids generated in later steps.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Functionalize the aryl bromide position while leaving the ester and ketone intact.

Rationale: Traditional Suzuki conditions (using

and

) can sometimes lead to ester hydrolysis if the reaction time is prolonged at reflux. We utilize

with Potassium Phosphate (

) in mild solvents to maintain ester integrity.

Materials:

- BPCP (1.0 equiv)
- Aryl Boronic Acid (1.2 equiv)
- Catalyst:
(0.05 equiv)
- Base:
(Tribasic, 2.0 equiv)
- Solvent: 1,4-Dioxane/Water (9:1 v/v)

Procedure:

- Degassing: Charge a reaction vial with BPCP, Boronic Acid, and
. Seal and purge with Nitrogen (
) for 5 minutes.

- Solvation: Add the Dioxane/Water mixture (degassed).
- Catalyst Addition: Quickly add the Pd catalyst under a positive stream of .
- Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent retro-Michael or ester hydrolysis.
- Work-up: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).
- Purification: Dry organic layer over . Concentrate. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Validation:

- TLC: Product will be more polar (lower) than the starting bromide if the boronic acid contains polar groups, or fluorescently distinct.
- NMR: Disappearance of the characteristic Ar-Br doublet (approx. 7.4 ppm) and appearance of new aromatic protons.

Protocol B: Reductive Amination of the Ketone

Objective: Convert the ketone core into a secondary or tertiary amine. Rationale: The ketone in BPCP is less sterically hindered than in benzophenone but less reactive than an aldehyde. Sodium Triacetoxyborohydride (STAB) is the reagent of choice as it is mild enough to not reduce the ester or the ketone directly to an alcohol (without the amine).

Materials:

- Suzuki Product from Protocol A (1.0 equiv)
- Primary or Secondary Amine (1.2 equiv)
- Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

- Acid Catalyst: Acetic Acid (1.0 equiv)
- Solvent: 1,2-Dichloroethane (DCE) or THF

Procedure:

- Imine Formation: Dissolve the ketone and amine in DCE. Add Acetic Acid.[1][2][3] Stir at Room Temperature (RT) for 1 hour. Tip: If using a hydrochloride salt of the amine, add 1.0 equiv of TEA.
- Reduction: Add STAB in one portion.
- Incubation: Stir at RT for 12–16 hours.
- Quench: Quench with saturated solution (gas evolution will occur).
- Extraction: Extract with DCM (3x).
- Purification: Pass through a silica plug or use SCX (Strong Cation Exchange) cartridges to capture the basic amine product.

Protocol C: Ester Hydrolysis (Saponification)

Objective: Reveal the carboxylic acid for final library diversity (e.g., amide coupling). Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH as it is more soluble in THF/Water mixtures and generally milder.

Materials:

- Functionalized BPCP derivative (1.0 equiv)[4]
- Base: LiOH
(3.0 equiv)
- Solvent: THF/Water/MeOH (3:1:1)

Procedure:

- Dissolution: Dissolve the substrate in the THF/MeOH mixture.
- Activation: Add LiOH dissolved in the minimum amount of water.
- Reaction: Stir at RT. Monitor by LCMS (Acid product M+1 will be Mass of Ester - 28). Reaction usually completes in 2–4 hours.
- Work-up: Acidify carefully with 1N HCl to pH ~3.
- Isolation: Extract with EtOAc. The product is often pure enough for subsequent amide coupling without chromatography.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield in Suzuki	Protodeboronation of boronic acid	Switch base to or lower temp to 60°C.
Ester Hydrolysis during Suzuki	Base is too strong or wet	Use anhydrous and ensure Dioxane is dry; reduce water ratio to 20:1.
Ketone Reduction (Alcohol formation)	STAB is too reactive or imine didn't form	Ensure 1h pre-stir of Ketone + Amine + AcOH before adding STAB. Use to force imine formation if sterically hindered.
Incomplete Saponification	Poor solubility	Increase MeOH content or heat to 40°C.

Safety & Handling (E-E-A-T)

- Lachrymator Potential: Alpha-bromo ketones are potent lachrymators. While BPCP is an aryl bromide (not alpha-bromo), impurities or breakdown products can be irritating. Handle in a

fume hood.

- Palladium Waste: All heavy metal waste must be segregated.
- Borohydrides: STAB generates hydrogen gas upon quenching. Ensure adequate ventilation.

References

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